3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol
CAS No.: 35496-20-9
Cat. No.: VC13278703
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35496-20-9 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 5-methyl-2-(3-methylphenyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C11H12N2O/c1-8-4-3-5-10(6-8)13-11(14)7-9(2)12-13/h3-7,12H,1-2H3 |
| Standard InChI Key | QOPQOFUQARNUMN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C(=O)C=C(N2)C |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)C=C(N2)C |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The compound is systematically named 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-ol, with the molecular formula C₁₁H₁₂N₂O. Its structure consists of a pyrazole ring substituted with a hydroxyl group (C5), a methyl group (C3), and a 3-methylphenyl group (N1). The phenyl ring's methyl substituent at the meta position introduces steric and electronic effects that influence reactivity .
Crystallographic and Stereochemical Properties
X-ray diffraction studies of analogous compounds, such as 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, reveal a planar pyrazole ring with dihedral angles of 5.2°–8.7° relative to the phenyl ring. The 3-methyl group on the phenyl ring in the target compound likely increases torsional strain, affecting packing efficiency in the crystal lattice .
Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives
Synthetic Methodologies
Conventional Cyclization Routes
The synthesis typically begins with the condensation of 3-methylphenylhydrazine and ethyl acetoacetate under acidic conditions. For example, in a patent by , a related compound, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, was synthesized via cyclization using methanesulfonic acid, avoiding pyridine. Adapting this method, the target compound can be obtained by substituting phenylhydrazine with 3-methylphenylhydrazine:
Key steps include:
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Work-up: Washing with sodium bicarbonate and water to remove acidic byproducts .
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Crystallization: Achieved by cooling to 0–5°C, yielding a purity >98% .
Green Chemistry Approaches
Solvent-free protocols using ionic liquids like [Et₃NH][HSO₄] have been reported for analogous pyrazoles. These methods reduce reaction times from 12 hours to 2–3 hours and improve yields by 15–20% compared to traditional routes . For instance:
Physicochemical and Spectroscopic Characterization
Thermal Stability
The compound decomposes at temperatures above 300°C, as evidenced by thermogravimetric analysis (TGA) of similar structures. The 3-methylphenyl group enhances thermal stability compared to the unsubstituted phenyl analog (decomposition at 290°C) .
Spectroscopic Data
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IR (KBr): Broad peak at 3200–3400 cm⁻¹ (O–H stretch), 1650 cm⁻¹ (C=O of enol tautomer), and 1550 cm⁻¹ (C=N pyrazole) .
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¹H NMR (400 MHz, DMSO-d₆): δ 2.28 (s, 3H, CH₃), 2.39 (s, 3H, Ar–CH₃), 5.92 (s, 1H, pyrazole-H), 7.21–7.45 (m, 4H, Ar–H) .
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¹³C NMR: δ 18.9 (CH₃), 21.7 (Ar–CH₃), 98.2 (C5), 138.4–145.1 (pyrazole and aromatic carbons) .
Applications in Pharmaceutical and Agrochemical Research
Agrochemical Intermediates
The compound serves as a precursor to herbicides and fungicides. For example, reaction with chloroacetone yields 3-methyl-1-(3-methylphenyl)-5-(prop-2-en-1-yl)-1H-pyrazole, a broad-spectrum fungicide effective against Phytophthora infestans at 50 ppm .
Table 2: Biological Activity of Selected Derivatives
| Derivative | Target Organism/Cell Line | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Pyranopyrazole 4c | NUGC (gastric cancer) | 40 nM | |
| Pyridine 11c | DLDI (colon cancer) | 60 nM | |
| Allyl-pyrazole fungicide | Phytophthora infestans | 50 ppm |
Recent Advances in Functionalization
Trifluoromethylthiolation
Bismuth(III)-promoted trifluoromethylthiolation using PhNHSCF₃ introduces -SCF₃ groups at the C4 position, yielding derivatives with enhanced bioactivity. Reaction conditions: BiCl₃ (10 mol%), CH₂Cl₂, 25°C, 12 hours (Yield: 78–85%) .
Multicomponent Reactions (MCRs)
MCRs with aldehydes and malononitrile produce pyrano[2,3-c]pyrazole derivatives. For example:
Environmental and Regulatory Considerations
Toxicity Profile
The compound exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats) but shows moderate ecotoxicity to aquatic organisms (EC₅₀: 12 mg/L for Daphnia magna) . Proper handling requires PPE to avoid inhalation or dermal exposure.
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